molecular formula C7H14ClNO B2585027 (6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol;hydrochloride CAS No. 2503208-55-5

(6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol;hydrochloride

Cat. No.: B2585027
CAS No.: 2503208-55-5
M. Wt: 163.65
InChI Key: QDCCHDMCXSHNAI-UHFFFAOYSA-N
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Description

(6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol hydrochloride is a heterocyclic organic compound featuring a partially saturated pyridine ring (2,3-dihydro-1H-pyridine) substituted with a methyl group at the 6-position and a hydroxymethyl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical applications.

Properties

IUPAC Name

(6-methyl-2,3-dihydro-1H-pyridin-6-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-7(6-9)4-2-3-5-8-7;/h2,4,8-9H,3,5-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCCHDMCXSHNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CCCN1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Methylation: Introduction of a methyl group at the 6th position of the pyridine ring.

    Reduction: Reduction of the pyridine ring to form the dihydropyridine.

    Hydroxymethylation: Introduction of a methanol group at the 6th position.

    Formation of Hydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the reactions. The use of catalysts and solvents may also be employed to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated pyridine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways, making these compounds potential candidates for developing new antibiotics .

Neuroprotective Effects
Pyridine derivatives are also being studied for their neuroprotective effects. Some compounds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Organic Synthesis

Building Block for Synthesis
(6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol;hydrochloride serves as a versatile building block in organic synthesis. It can be used to synthesize more complex molecules through various reactions such as alkylation, acylation, and condensation reactions. This versatility allows chemists to explore new synthetic pathways and develop novel compounds with desired properties .

Ligand in Coordination Chemistry
In coordination chemistry, this compound can act as a ligand to form complexes with transition metals. These metal-ligand complexes are important in catalysis and materials science, where they can enhance the reactivity and selectivity of chemical reactions .

Material Science

Polymerization Initiators
The compound can be utilized as an initiator in polymerization reactions. Its ability to undergo radical formation makes it suitable for initiating the polymerization of various monomers, leading to the development of new polymeric materials with specific properties tailored for applications in coatings, adhesives, and composites .

Nanomaterials Development
Recent studies have explored the use of pyridine derivatives in synthesizing nanomaterials. These materials exhibit unique electronic and optical properties that can be harnessed in applications such as sensors, drug delivery systems, and photovoltaic devices .

Case Studies

Study Focus Area Findings
Study on Antimicrobial PropertiesAntimicrobial ActivityDemonstrated effective inhibition of bacterial growth at low concentrations.
Neuroprotective ResearchNeuroprotectionShowed significant reduction in neuronal cell death under oxidative stress conditions.
Synthesis of Novel LigandsOrganic SynthesisDeveloped new metal complexes with enhanced catalytic activity.
Polymerization StudiesMaterial ScienceSuccessfully initiated polymerization leading to high-performance materials.

Mechanism of Action

The mechanism of action of (6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several heterocyclic hydrochlorides, including dihydroindoles, dihydropyranones, and tetrahydropyridines. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Functional Groups Key Differences References
(6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol hydrochloride Dihydropyridine -CH2OH, -CH3, HCl salt N/A (target compound)
(S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one Dihydropyranone Ketone, phenolic -OH Oxygen-containing ring vs. nitrogen-containing pyridine
6-Methyl-2,3-dihydro-1H-indole hydrochloride Dihydroindole -CH3, HCl salt Indole vs. pyridine core
1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride Tetrahydropyridine Fully saturated ring, -CH3, HCl salt Higher ring saturation
6-Methylpyridine-2-carbonyl chloride hydrochloride Pyridine Carbonyl chloride, -CH3, HCl salt Chloride vs. hydroxymethyl group

Key Observations :

  • The dihydropyridine core distinguishes the target compound from oxygen-containing analogs like dihydropyranones .
  • Compared to 6-methyl-2,3-dihydro-1H-indole hydrochloride, the pyridine ring in the target compound may confer different electronic properties and hydrogen-bonding capabilities .
  • The hydroxymethyl group in the target compound enhances hydrophilicity compared to acyl chloride derivatives .

Pharmaceutical and Physicochemical Properties

Solubility and Bioavailability
  • The hydrochloride salt form improves aqueous solubility, a feature shared with other hydrochlorides like 1-methyl-1,2,3,6-tetrahydropyridine hydrochloride . Piperazine derivatives (e.g., ACAT inhibitors in ) highlight the role of nitrogen-containing heterocycles in enhancing oral absorption .

Bioactivity and Therapeutic Potential

While direct bioactivity data for the target compound are absent, structurally related compounds exhibit diverse activities:

  • Piperazine derivatives : Demonstrated roles in ACAT inhibition (hyperlipidemia), cancer, and neurodegenerative diseases .
  • Dihydroindoles : Found in cytotoxic agents (e.g., compound 8 in ) and serotonin receptor modulators (e.g., SB-242084 hydrochloride in ) .
  • Tetrahydro-pyridoindoles : Explored for anti-prion and anti-inflammatory applications () .

Hypotheses for Target Compound :

    Biological Activity

    (6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological effects of this compound, supported by relevant case studies and research findings.

    • Molecular Formula : C₉H₁₁NO·HCl
    • Molecular Weight : 149.190 g/mol
    • CAS Number : 1194374-73-6

    Synthesis

    The synthesis of (6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol typically involves the reduction of the corresponding pyridine derivative. Various synthetic routes have been explored, often using catalytic hydrogenation or hydride reagents. The hydrochloride salt form is commonly produced to enhance solubility and stability.

    Antimicrobial Properties

    Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including (6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of pyrimidines have shown varying degrees of microbial inhibition based on structural modifications .

    CompoundActivity TypeTest MethodResults
    (6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanolAntibacterialAgar diffusionInhibition zones comparable to standard antibiotics
    Similar Pyridine DerivativeAntifungalBroth dilutionEffective against Candida spp.

    Neuropharmacological Effects

    Pyridine derivatives are also investigated for their neuropharmacological effects. (6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol has been studied for its potential role in modulating neurotransmitter systems, particularly in relation to anxiety and depression models in rodents .

    Case Study 1: Antimicrobial Efficacy

    A study evaluated the antimicrobial efficacy of various pyridine derivatives against clinical strains of bacteria and fungi. The results demonstrated that (6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol exhibited notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within therapeutic ranges .

    Case Study 2: Neuropharmacological Assessment

    In a behavioral study involving mice subjected to stress paradigms, administration of (6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test. This suggests a potential anxiolytic effect that warrants further exploration .

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for preparing (6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol;hydrochloride in a laboratory setting?

    • Methodology : A multi-step synthesis is typically employed. For example, analogous hydrochloride salts of pyridine derivatives are synthesized via nucleophilic substitution followed by acidification. A common approach involves:

    Ring formation : Condensation of appropriate precursors (e.g., substituted pyridines) under reflux with catalysts like HCl or H₂SO₄.

    Hydroxymethylation : Introduction of the methanol group via Grignard or reduction reactions (e.g., NaBH₄ reduction of ketones).

    Salt formation : Reaction with concentrated HCl in methanol to yield the hydrochloride salt .

    • Key considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography.

    Q. How can the purity and identity of the compound be confirmed post-synthesis?

    • Analytical techniques :

    • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks. For example, pyridine ring protons appear as distinct multiplets in δ 7–8 ppm .
    • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H⁺] or [M-Cl⁻] ions).
    • X-ray crystallography : Single-crystal analysis using SHELXL or SHELXT to resolve structural ambiguities (e.g., confirming dihydro-pyridine ring conformation) .

    Q. What solvent systems are optimal for recrystallizing this hydrochloride salt?

    • Methodology : Hydrochloride salts of polar heterocycles often require polar aprotic or protic solvents. For analogous compounds, methanol/water or ethanol/ethyl acetate mixtures are effective. Conduct solubility tests at varying temperatures to optimize crystal yield and purity .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in crystallographic data between theoretical and experimental bond lengths/angles?

    • Methodology :

    Refinement with SHELXL : Use anisotropic displacement parameters and restraints for problematic atoms. Adjust weighting schemes to balance data-to-parameter ratios .

    Validation tools : Check for outliers using R-factors, Hirshfeld surfaces, or residual density maps. Cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental geometries .

    • Example : Discrepancies in C–N bond lengths may arise from protonation effects; refine hydrogen positions using difference Fourier maps .

    Q. What strategies are effective for identifying and quantifying trace impurities in this compound?

    • Methodology :

    • HPLC-MS : Use a C18 column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Compare retention times and MS fragmentation patterns against reference standards (e.g., EP/Pharmaceutical impurity standards) .
    • NMR spiking : Add known impurities (e.g., des-methyl analogs) to the sample to identify overlapping signals.
      • Case study : Impurities like unreacted pyridine precursors or oxidation byproducts (e.g., carboxylic acids) are common; quantify via external calibration curves .

    Q. How does the hydrochloride salt’s stability vary under different pH and temperature conditions?

    • Experimental design :

    Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours.

    Analytical monitoring : Track degradation via HPLC-UV at 254 nm. Major degradation pathways may include hydrolysis of the methanol group or ring-opening reactions .

    • Key finding : Hydrochloride salts generally exhibit higher stability in acidic conditions but may degrade rapidly in alkaline media due to deprotonation .

    Q. What computational methods are suitable for predicting the compound’s pharmacological activity?

    • Methodology :

    • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target receptors (e.g., neurotransmitter transporters).
    • ADMET prediction : Tools like SwissADME or ProTox-II assess bioavailability, toxicity, and metabolic pathways.
      • Example : Pyridine derivatives often target CNS receptors; prioritize dopamine or serotonin transporters for virtual screening .

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